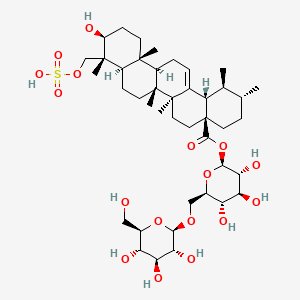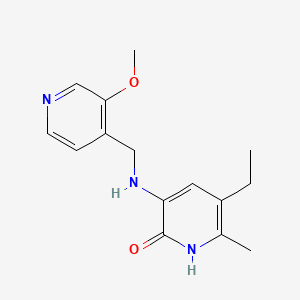
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- is a complex organic compound that belongs to the class of pyridinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available pyridine derivatives.
Reaction Steps: Key steps might include alkylation, amination, and cyclization reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up: Adapting laboratory-scale reactions to industrial-scale production.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Pyridinone Derivatives: Other compounds in this class with similar structures.
Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.
Uniqueness
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
145901-94-6 |
|---|---|
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
5-ethyl-3-[(3-methoxypyridin-4-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C15H19N3O2/c1-4-11-7-13(15(19)18-10(11)2)17-8-12-5-6-16-9-14(12)20-3/h5-7,9,17H,4,8H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
WETWIBCOSXLLQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=C(C=NC=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


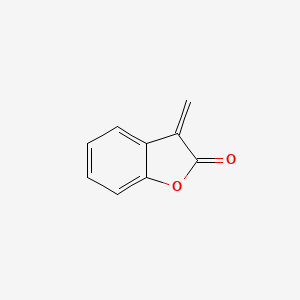


![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
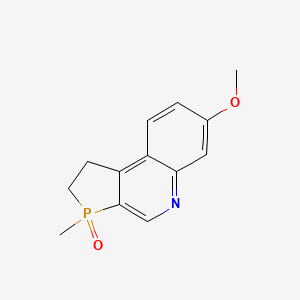
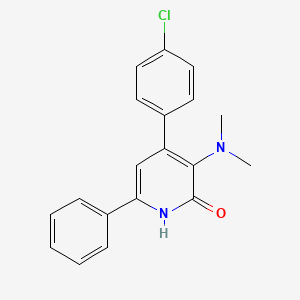
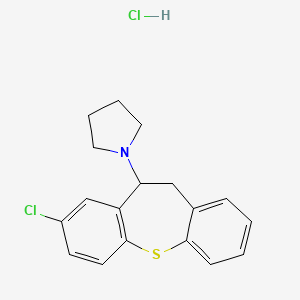
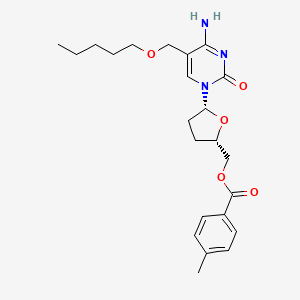

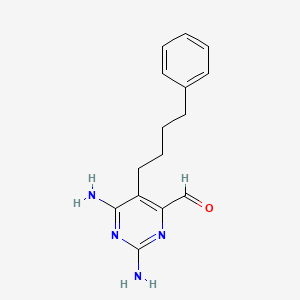

![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)

